6-Methoxy-3-(trifluoromethyl)-2,3,4,5-tetrahydropyridine
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Overview
Description
The compound “6-Methoxy-3-(trifluoromethyl)-2,3,4,5-tetrahydropyridine” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Molecular Structure Analysis
The molecular structure of “6-Methoxy-3-(trifluoromethyl)-2,3,4,5-tetrahydropyridine” would be based on the pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The compound also contains a methoxy group (-OCH3) and a trifluoromethyl group (-CF3), which are likely to influence its reactivity and properties .Chemical Reactions Analysis
The chemical reactions of “6-Methoxy-3-(trifluoromethyl)-2,3,4,5-tetrahydropyridine” would depend on its functional groups. The methoxy and trifluoromethyl groups could potentially undergo a variety of reactions. For example, the methoxy group could be demethylated, while the trifluoromethyl group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Methoxy-3-(trifluoromethyl)-2,3,4,5-tetrahydropyridine” would be influenced by its functional groups and molecular structure. For example, the presence of the methoxy and trifluoromethyl groups could affect its polarity, solubility, and reactivity .Scientific Research Applications
- Background : Antimetastatic compounds play a crucial role in inhibiting cancer cell migration and invasion, which are key processes in cancer metastasis .
- Role of 6-Methoxy-3-(trifluoromethyl)-2,3,4,5-tetrahydropyridine : This compound has been investigated for its ability to inhibit cell migration and invasion, making it a potential candidate for antimetastatic drug development .
- 6-Methoxy-3-(trifluoromethyl)-2,3,4,5-tetrahydropyridine : This compound, derived from synthetic origins, has shown cytotoxic effects and may target specific oncogenic phenotypes .
- Functional Groups in 6-Methoxy-3-(trifluoromethyl)-2,3,4,5-tetrahydropyridine : Fluoro, methoxy, methyl, amino, hydroxy, nitro, bromo, chloro, methylamino, ethoxy, carbonyl, iodo, and trifluoromethyl groups contribute to its biological properties .
- Case Study : Analogues of a natural compound were compared, highlighting the significance of functional group positioning .
- Tailoring Compounds : Modifying 6-Methoxy-3-(trifluoromethyl)-2,3,4,5-tetrahydropyridine could lead to more potent and selective anticancer agents .
Antimetastatic Properties
Cytotoxicity and Oncogenic Phenotypes
Functional Group Effects
Positional Effects
Drug Design Recommendations
Broader Applications
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-methoxy-3-(trifluoromethyl)-2,3,4,5-tetrahydropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO/c1-12-6-3-2-5(4-11-6)7(8,9)10/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUAWIBCIKFDHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NCC(CC1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-3-(trifluoromethyl)-2,3,4,5-tetrahydropyridine | |
CAS RN |
923249-25-6 |
Source
|
Record name | 6-methoxy-3-(trifluoromethyl)-2,3,4,5-tetrahydropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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